Cas no 1538467-68-3 (2-(3-chloro-2-methoxyphenyl)ethan-1-ol)

2-(3-Chloro-2-methoxyphenyl)ethan-1-ol is a chlorinated aromatic alcohol with a methoxy substituent, offering versatile utility in organic synthesis and pharmaceutical intermediates. Its structure combines a hydroxyl-functionalized ethyl chain with a chloro-methoxyphenyl moiety, enabling selective reactivity in coupling reactions, esterifications, or further derivatization. The electron-withdrawing chloro group and electron-donating methoxy group on the phenyl ring enhance its potential as a building block for bioactive compounds, including agrochemicals or drug candidates. The primary alcohol group allows straightforward conversion to aldehydes, acids, or halides, while the aromatic system provides stability. This compound is typically characterized by high purity and consistent performance in synthetic applications.
2-(3-chloro-2-methoxyphenyl)ethan-1-ol structure
1538467-68-3 structure
商品名:2-(3-chloro-2-methoxyphenyl)ethan-1-ol
CAS番号:1538467-68-3
MF:C9H11ClO2
メガワット:186.635442018509
CID:6309476
PubChem ID:83674424

2-(3-chloro-2-methoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-(3-chloro-2-methoxyphenyl)ethan-1-ol
    • SCHEMBL23881765
    • EN300-1982922
    • 1538467-68-3
    • インチ: 1S/C9H11ClO2/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4,11H,5-6H2,1H3
    • InChIKey: TXDBCSYMQFLXGT-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1OC)CCO

計算された属性

  • せいみつぶんしりょう: 186.0447573g/mol
  • どういたいしつりょう: 186.0447573g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 29.5Ų

2-(3-chloro-2-methoxyphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1982922-1.0g
2-(3-chloro-2-methoxyphenyl)ethan-1-ol
1538467-68-3
1g
$914.0 2023-06-01
Enamine
EN300-1982922-0.25g
2-(3-chloro-2-methoxyphenyl)ethan-1-ol
1538467-68-3
0.25g
$708.0 2023-09-16
Enamine
EN300-1982922-0.05g
2-(3-chloro-2-methoxyphenyl)ethan-1-ol
1538467-68-3
0.05g
$647.0 2023-09-16
Enamine
EN300-1982922-2.5g
2-(3-chloro-2-methoxyphenyl)ethan-1-ol
1538467-68-3
2.5g
$1509.0 2023-09-16
Enamine
EN300-1982922-5.0g
2-(3-chloro-2-methoxyphenyl)ethan-1-ol
1538467-68-3
5g
$2650.0 2023-06-01
Enamine
EN300-1982922-1g
2-(3-chloro-2-methoxyphenyl)ethan-1-ol
1538467-68-3
1g
$770.0 2023-09-16
Enamine
EN300-1982922-5g
2-(3-chloro-2-methoxyphenyl)ethan-1-ol
1538467-68-3
5g
$2235.0 2023-09-16
Enamine
EN300-1982922-10.0g
2-(3-chloro-2-methoxyphenyl)ethan-1-ol
1538467-68-3
10g
$3929.0 2023-06-01
Enamine
EN300-1982922-0.1g
2-(3-chloro-2-methoxyphenyl)ethan-1-ol
1538467-68-3
0.1g
$678.0 2023-09-16
Enamine
EN300-1982922-0.5g
2-(3-chloro-2-methoxyphenyl)ethan-1-ol
1538467-68-3
0.5g
$739.0 2023-09-16

2-(3-chloro-2-methoxyphenyl)ethan-1-ol 関連文献

2-(3-chloro-2-methoxyphenyl)ethan-1-olに関する追加情報

2-(3-Chloro-2-Methoxyphenyl)ethan-1-ol: A Comprehensive Overview

2-(3-Chloro-2-Methoxyphenyl)ethan-1-ol, also known by its CAS number 1538467-68-3, is a versatile organic compound with significant applications in various fields. This compound, characterized by its unique structure, has garnered attention in recent years due to its potential in drug discovery, material science, and environmental chemistry. The molecule consists of a phenol ring substituted with a chlorine atom at the 3-position and a methoxy group at the 2-position, with an ethan-1-ol group attached at the para position. This configuration imparts distinctive chemical and physical properties to the compound.

The synthesis of 2-(3-Chloro-2-Methoxyphenyl)ethan-1-ol involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. The compound's solubility in various solvents, coupled with its ability to form hydrogen bonds, makes it an attractive candidate for use in pharmaceutical formulations and as a precursor in organic synthesis.

Recent studies have highlighted the biological activity of 2-(3-Chloro-2-Methoxyphenyl)ethan-1-ol, particularly its potential as an anti-inflammatory agent. Researchers have found that the compound exhibits significant inhibitory effects on pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that it could be developed into a novel therapeutic for conditions like arthritis and inflammatory bowel disease. Furthermore, the compound's methoxy group enhances its stability in biological systems, making it a promising lead compound for drug development.

In the field of material science, 2-(3-Chloro-2-Methoxyphenyl)ethan-1-ol has been explored as a building block for advanced polymers and coatings. Its ability to undergo polymerization under mild conditions has led to its use in creating biocompatible materials suitable for medical devices and tissue engineering applications. Recent breakthroughs in polymer chemistry have further expanded its utility, enabling the creation of materials with tailored mechanical and thermal properties.

The environmental impact of 2-(3-Chloro-2-Methoxyphenyl)ethan-1-ol has also been a topic of interest. Studies have shown that the compound is biodegradable under aerobic conditions, making it an eco-friendly alternative to traditional chemicals used in industrial processes. Additionally, its low toxicity profile makes it suitable for use in agricultural applications, such as pesticides and herbicides, without posing significant risks to ecosystems.

In conclusion, 2-(3-Chloro-2-Methoxyphenyl)ethan-1-ol, with its unique structure and diverse applications, continues to be a focal point in scientific research. Its potential in drug discovery, material science, and environmental chemistry underscores its importance as a valuable compound for both academic and industrial pursuits. As research progresses, new insights into its properties and applications are expected to emerge, further solidifying its role in modern chemistry.

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